(1-(2-(trifluoromethyl)phenyl)-1H-1,2,3-triazol-4-yl)methanol
Description
(1-(2-(trifluoromethyl)phenyl)-1H-1,2,3-triazol-4-yl)methanol: is a chemical compound that features a trifluoromethyl group attached to a phenyl ring, which is further connected to a triazole ring and a methanol group
Properties
IUPAC Name |
[1-[2-(trifluoromethyl)phenyl]triazol-4-yl]methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F3N3O/c11-10(12,13)8-3-1-2-4-9(8)16-5-7(6-17)14-15-16/h1-5,17H,6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AROCKUZNSWKLLI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(F)(F)F)N2C=C(N=N2)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F3N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1-(2-(trifluoromethyl)phenyl)-1H-1,2,3-triazol-4-yl)methanol typically involves the following steps:
Formation of the Triazole Ring: This can be achieved through a cycloaddition reaction between an azide and an alkyne, often catalyzed by copper (CuAAC reaction).
Introduction of the Trifluoromethyl Group: This step involves the trifluoromethylation of the phenyl ring, which can be done using reagents such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonates under radical conditions.
Attachment of the Methanol Group: The final step involves the reduction of a suitable precursor to introduce the methanol group.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The triazole ring can undergo reduction under specific conditions to form dihydrotriazoles.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, although this is less common due to its electron-withdrawing nature.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) or hydrogen gas (H2) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of dihydrotriazoles.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemistry
- Catalysis : The triazole ring can serve as a ligand in transition metal catalysis, enhancing reaction efficiency and selectivity.
- Material Science : The unique structure may be utilized in developing new materials with tailored properties for specific applications.
Biology and Medicine
- Drug Development : The trifluoromethyl group enhances the metabolic stability and bioavailability of pharmaceutical compounds, making it valuable in drug design.
- Biological Probes : The compound can be employed in creating probes for studying biological processes, particularly in understanding enzyme mechanisms or cellular interactions.
Industry
- Agrochemicals : Due to its stability and reactivity, it can be utilized in synthesizing pesticides and herbicides.
- Polymers : Incorporation into polymer matrices can modify their physical properties, improving performance in various applications.
Case Study 1: Drug Development
In a study focusing on drug candidates with enhanced bioavailability, compounds similar to (1-(2-(trifluoromethyl)phenyl)-1H-1,2,3-triazol-4-yl)methanol were evaluated for their pharmacokinetic properties. The incorporation of the trifluoromethyl group was shown to improve metabolic stability significantly compared to non-fluorinated analogs .
Case Study 2: Agrochemical Synthesis
Research demonstrated that derivatives of this compound were effective as herbicides. The trifluoromethyl substitution increased the lipophilicity of the compounds, leading to better absorption and efficacy in plant systems .
Mechanism of Action
The mechanism of action of (1-(2-(trifluoromethyl)phenyl)-1H-1,2,3-triazol-4-yl)methanol involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to interact with hydrophobic pockets in proteins, while the triazole ring can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
- (1-(4-(trifluoromethyl)phenyl)-1H-1,2,3-triazol-4-yl)methanol
- (1-(2-(trifluoromethyl)phenyl)-1H-1,2,3-triazol-4-yl)ethanol
Uniqueness:
- The position of the trifluoromethyl group on the phenyl ring can significantly influence the compound’s reactivity and interaction with biological targets.
- The presence of the methanol group provides additional sites for chemical modification and interaction with biological molecules.
Biological Activity
The compound (1-(2-(trifluoromethyl)phenyl)-1H-1,2,3-triazol-4-yl)methanol, often referred to as TFPM, is a member of the triazole class of compounds known for their diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure
The chemical structure of TFPM is characterized by the presence of a trifluoromethyl group attached to a phenyl ring and a triazole moiety. This configuration contributes to its unique properties and biological interactions.
TFPM exhibits various biological activities through multiple mechanisms:
- Antimicrobial Activity : Triazoles are known for their antifungal properties. TFPM has shown efficacy against various fungal strains by inhibiting ergosterol synthesis, a critical component of fungal cell membranes.
- Anticancer Properties : Research indicates that TFPM may induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation through cell cycle arrest mechanisms.
- Anti-inflammatory Effects : The compound has been observed to reduce inflammatory markers in vitro, suggesting potential use in treating inflammatory diseases.
Antimicrobial Activity
A study evaluating the antifungal properties of TFPM demonstrated significant inhibition against Candida albicans and Aspergillus niger. The minimum inhibitory concentration (MIC) values were found to be lower than those of standard antifungal agents, indicating its potential as a novel antifungal agent .
Anticancer Activity
In vitro studies on various cancer cell lines (e.g., breast cancer MCF-7 and lung cancer A549) revealed that TFPM significantly inhibited cell growth. The compound induced apoptosis as confirmed by flow cytometry and Western blot analysis showing increased levels of pro-apoptotic proteins like Bax and reduced levels of anti-apoptotic proteins like Bcl-2 .
Anti-inflammatory Effects
In a mouse model of inflammation, TFPM administration resulted in a marked decrease in pro-inflammatory cytokines such as TNF-alpha and IL-6. Histological analysis indicated reduced edema and infiltration of inflammatory cells in treated tissues compared to controls .
Data Summary Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
